molecular formula C20H23NO3S B2758991 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1705662-71-0

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B2758991
CAS RN: 1705662-71-0
M. Wt: 357.47
InChI Key: DXHPLEWCEWDILX-UHFFFAOYSA-N
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Description

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, also known as CSAM, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CSAM is a small molecule that belongs to the class of sulfonyl azetidines and has a naphthalene ring attached to it.

Scientific Research Applications

Synthesis and Anti-Estrogenic Activity

  • Research by Jones et al. (1979) explored the synthesis and anti-estrogenic activity of related compounds. The study demonstrated potent anti-estrogenic activity in rats and mice, and high binding affinity with estrogen receptors (Jones et al., 1979).

Tandem Pummerer-Diels-Alder Reaction Sequence

  • A novel cascade process for the preparation of 1-Arylnaphthalene lignans was developed by Padwa et al. (1996), highlighting the synthesis of related compounds through complex chemical reactions (Padwa et al., 1996).

Sulfonated Naphthalene Dianhydride Based Polyimide Copolymers

  • Einsla et al. (2005) investigated sulfonated naphthalene dianhydride based polyimide copolymers for their potential in fuel cell applications. This research highlighted the significance of the molecular structure in influencing the properties of these materials (Einsla et al., 2005).

Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives

  • The study by Ravichandiran et al. (2019) evaluated the anticancer properties of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, with specific compounds showing remarkable cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).

Photochemical Reaction Studies

  • Research by Mella et al. (1991) investigated the photochemical reactions of 1-naphthalenecarbonitrile with arylalkenes, leading to the formation of regioisomeric endo cyclobutane adducts and azabutadienes. This research contributes to understanding the chemical behavior of related compounds (Mella et al., 1991).

Cytochrome P450-Mediated Oxidative Metabolism Studies

  • Chimalakonda et al. (2012) explored the cytochrome P450-mediated oxidative metabolism of abused synthetic cannabinoids, which are structurally related to (3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. This study provided insights into the metabolism and toxicology of these compounds (Chimalakonda et al., 2012).

Synthesis and Anticancer Evaluation of Related Compounds

  • Gouhar and Raafat (2015) conducted a study on the synthesis of related compounds and evaluated them as anticancer agents. This highlights the potential medical applications of similar chemical structures (Gouhar & Raafat, 2015).

properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-20(19-12-6-8-15-7-4-5-11-18(15)19)21-13-17(14-21)25(23,24)16-9-2-1-3-10-16/h4-8,11-12,16-17H,1-3,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPLEWCEWDILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

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